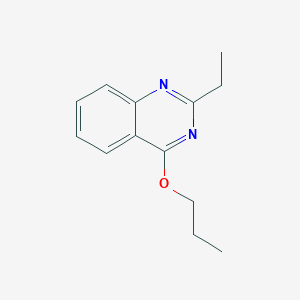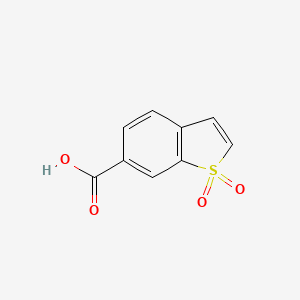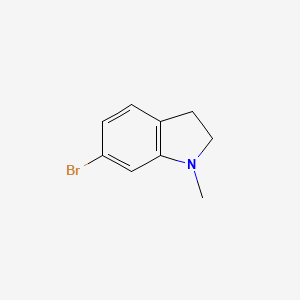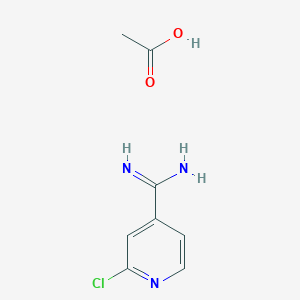![molecular formula C9H8ClN3O B11891012 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride CAS No. 479028-65-4](/img/structure/B11891012.png)
1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a carbonyl chloride group attached at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Industrial Applications: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-sulfonyl chloride
- 1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Uniqueness
1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride is unique due to its specific functional group (carbonyl chloride) and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for the synthesis of various derivatives with potential biological activities .
Properties
CAS No. |
479028-65-4 |
|---|---|
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonyl chloride |
InChI |
InChI=1S/C9H8ClN3O/c1-5-7-3-6(8(10)14)4-11-9(7)13(2)12-5/h3-4H,1-2H3 |
InChI Key |
BPYULXLPWORSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)






